(2Z)-2-cyano-N-(4-ethoxyphenyl)-3-[5-(3-nitrophenyl)furan-2-yl]prop-2-enamide
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Overview
Description
(2Z)-2-cyano-N-(4-ethoxyphenyl)-3-[5-(3-nitrophenyl)furan-2-yl]prop-2-enamide is a complex organic compound characterized by its cyano, ethoxyphenyl, nitrophenyl, and furan groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2Z)-2-cyano-N-(4-ethoxyphenyl)-3-[5-(3-nitrophenyl)furan-2-yl]prop-2-enamide typically involves multi-step organic reactions. One common route includes the following steps:
Formation of the furan ring: This can be achieved through the cyclization of a suitable precursor, such as a 1,4-diketone, under acidic conditions.
Nitration: The furan ring is then nitrated using a mixture of concentrated nitric acid and sulfuric acid to introduce the nitro group.
Formation of the cyano group: This step involves the reaction of a suitable precursor with a cyanating agent, such as sodium cyanide, under basic conditions.
Coupling with 4-ethoxyaniline: The final step involves the coupling of the cyano and nitro-substituted furan with 4-ethoxyaniline under acidic conditions to form the desired compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and process optimization to ensure scalability and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the furan ring, leading to the formation of various oxidized derivatives.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The cyano group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas with palladium on carbon or sodium borohydride.
Substitution: Sodium methoxide or other strong nucleophiles.
Major Products
Oxidation: Oxidized derivatives of the furan ring.
Reduction: Amino-substituted derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Medicinal Chemistry: The compound’s unique structure makes it a candidate for drug development, particularly as a potential anti-inflammatory or anticancer agent.
Materials Science: Its structural properties may make it useful in the development of novel materials with specific electronic or optical properties.
Biological Research: The compound can be used as a probe to study various biological processes, particularly those involving cyano and nitro groups.
Industrial Applications: It may be used in the synthesis of other complex organic compounds or as an intermediate in various chemical processes.
Mechanism of Action
The mechanism by which (2Z)-2-cyano-N-(4-ethoxyphenyl)-3-[5-(3-nitrophenyl)furan-2-yl]prop-2-enamide exerts its effects depends on its specific application. In medicinal chemistry, it may interact with specific molecular targets, such as enzymes or receptors, to exert its biological effects. The cyano and nitro groups are likely to play a key role in these interactions, potentially through the formation of hydrogen bonds or other non-covalent interactions.
Comparison with Similar Compounds
Similar Compounds
1,2-Cyclohexane dicarboxylic acid diisononyl ester: Used as a plasticizer in various applications.
Steviol glycoside: Known for its sweetening properties and used in food products.
Dichloroaniline: An aniline derivative with various industrial applications.
Uniqueness
(2Z)-2-cyano-N-(4-ethoxyphenyl)-3-[5-(3-nitrophenyl)furan-2-yl]prop-2-enamide is unique due to its combination of cyano, ethoxyphenyl, nitrophenyl, and furan groups, which confer specific chemical and biological properties not found in the similar compounds listed above.
Properties
Molecular Formula |
C22H17N3O5 |
---|---|
Molecular Weight |
403.4 g/mol |
IUPAC Name |
(Z)-2-cyano-N-(4-ethoxyphenyl)-3-[5-(3-nitrophenyl)furan-2-yl]prop-2-enamide |
InChI |
InChI=1S/C22H17N3O5/c1-2-29-19-8-6-17(7-9-19)24-22(26)16(14-23)13-20-10-11-21(30-20)15-4-3-5-18(12-15)25(27)28/h3-13H,2H2,1H3,(H,24,26)/b16-13- |
InChI Key |
WSWWAGVHMXLIPO-SSZFMOIBSA-N |
Isomeric SMILES |
CCOC1=CC=C(C=C1)NC(=O)/C(=C\C2=CC=C(O2)C3=CC(=CC=C3)[N+](=O)[O-])/C#N |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC(=O)C(=CC2=CC=C(O2)C3=CC(=CC=C3)[N+](=O)[O-])C#N |
Origin of Product |
United States |
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